tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
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Overview
Description
tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological and medicinal properties, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate typically involves multi-component reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. This one-pot reaction is regio- and chemoselective, producing the desired pyrazolopyrimidine derivative . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethyl acetate and water . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anti-tumor, anti-inflammatory, and anti-diabetic properties.
Biological Studies: The compound is used in studies involving calcium channel inhibition and other biological pathways.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of calcium channels, affecting the flow of calcium ions in biological systems . This inhibition can lead to various physiological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl and iodine groups. Similar compounds include:
tert-Butyl 3-phenyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazolopyrimidine core but differ in their substituents.
Pyrazolo[3,4-b]pyridine derivatives: These compounds are structurally related but have different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)8(12)7-13-15/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCWBQIRBNAHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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